![molecular formula C17H15N3O5 B3860609 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860609.png)
4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
Overview
Description
4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid, also known as MACHBA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid involves the inhibition of certain enzymes, specifically those involved in the biosynthesis of fatty acids. 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid has been found to inhibit the activity of acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in fatty acid synthesis and an increase in the breakdown of fatty acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid have been studied extensively. In addition to its inhibition of fatty acid synthesis, 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid has been found to have anti-inflammatory and antioxidant properties. It has also been found to induce apoptosis in cancer cells, making it a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid in lab experiments is its specificity for certain enzymes, making it a useful tool for studying specific biochemical pathways. However, one limitation is that 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid may not be suitable for use in vivo, as it may have toxic effects on cells and tissues.
Future Directions
There are many future directions for the study of 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid. One area of research is the development of new drugs that target the enzymes inhibited by 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid. Additionally, further studies are needed to determine the toxicity of 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid in vivo and its potential for use in cancer treatment. Finally, the development of new synthesis methods for 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. While there are advantages and limitations to using 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid in lab experiments, there are many future directions for the study of this compound that may lead to new discoveries in drug development and cancer treatment.
Scientific Research Applications
4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid has been studied for its potential applications in scientific research. One area of research is the development of new drugs that target specific biochemical pathways. 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid has been found to inhibit the activity of certain enzymes, making it a potential target for drug development. Additionally, 4-{2-[[(3-methoxyphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid has been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-25-14-4-2-3-13(9-14)19-15(21)16(22)20-18-10-11-5-7-12(8-6-11)17(23)24/h2-10H,1H3,(H,19,21)(H,20,22)(H,23,24)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLDHYMQQLLEPS-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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